molecular formula C20H19ClO3 B5183263 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one

Cat. No. B5183263
M. Wt: 342.8 g/mol
InChI Key: XPJRPRWUVMCUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one, also known as CPO, is a chemical compound that belongs to the family of coumarins. Coumarins are organic compounds that have a wide range of applications in the field of medicine, agriculture, and food industry. CPO has gained significant attention in recent years due to its potential therapeutic properties and its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one exerts its biological effects by modulating various signaling pathways. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB and MAPK signaling pathways are involved in the regulation of inflammation and cell proliferation. Inhibition of these pathways by 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one may contribute to its anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been shown to exhibit low toxicity in animal models. However, there are some limitations to using 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in lab experiments. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has poor solubility in water, which makes it difficult to administer in vivo. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has a short half-life in the body, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one. One area of research is to investigate the potential of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the use of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one as a chemopreventive agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-chlorobenzaldehyde and malononitrile in the presence of piperidine as a catalyst to form 3-(2-chlorophenyl)-2-cyanoacrylate. The second step involves the reaction of 3-(2-chlorophenyl)-2-cyanoacrylate with 2,8-dimethylchroman-4-one in the presence of sodium methoxide as a base to form 3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one. The final step involves the reaction of 3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one with propyl bromide in the presence of potassium carbonate as a base to form 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one.

Scientific Research Applications

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to scavenge free radicals and reduce oxidative stress. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to induce apoptosis in various cancer cell lines such as breast cancer, colon cancer, and leukemia.

properties

IUPAC Name

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-4-11-23-17-10-9-15-19(22)18(13(3)24-20(15)12(17)2)14-7-5-6-8-16(14)21/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRPRWUVMCUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one

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